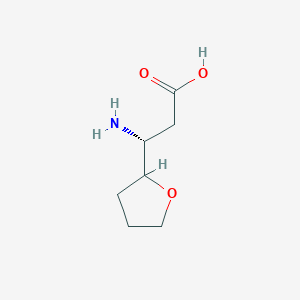

(3R)-3-Amino-3-(oxolan-2-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(3R)-3-amino-3-(oxolan-2-yl)propanoic acid |

InChI |

InChI=1S/C7H13NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H,9,10)/t5-,6?/m1/s1 |

InChI Key |

UBVYUGCUWLDKBR-LWOQYNTDSA-N |

Isomeric SMILES |

C1CC(OC1)[C@@H](CC(=O)O)N |

Canonical SMILES |

C1CC(OC1)C(CC(=O)O)N |

Origin of Product |

United States |

Asymmetric and Stereoselective Synthetic Methodologies for 3r 3 Amino 3 Oxolan 2 Yl Propanoic Acid

Enantioselective Approaches to β-Amino Acid Synthesis

The primary challenge in synthesizing (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid lies in the precise control of the stereochemistry at the C3 position. Various enantioselective strategies developed for general β-amino acid synthesis can be adapted for this purpose.

Chiral Auxiliary-Controlled Synthesis

Chiral auxiliaries are powerful tools for stereoselective synthesis, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For the synthesis of β-amino acids, chiral oxazolidinones, such as Evans auxiliaries, are commonly employed.

A potential synthetic route could involve the acylation of a chiral oxazolidinone with an appropriate acid, followed by a diastereoselective reaction to introduce the amino group. For instance, an N-acryloyl oxazolidinone could undergo a conjugate addition of a nitrogen nucleophile. The chiral auxiliary would direct the facial attack of the nucleophile, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would then yield the desired enantiomer of the β-amino acid.

Another approach involves the diastereoselective alkylation of an enolate derived from an N-acyl chiral auxiliary. For example, the enolate of an N-(bromoacetyl)oxazolidinone could be reacted with an electrophile. However, for the target molecule, a more relevant strategy would be the addition of an enolate to an imine derived from tetrahydrofuran-2-carboxaldehyde, with the chiral auxiliary attached to the enolate component. The steric hindrance provided by the auxiliary would control the diastereoselectivity of the addition.

| Chiral Auxiliary | Key Reaction Step | Expected Diastereoselectivity | Reference for Analogy |

| Evans Oxazolidinone | Conjugate Addition of Amine | High (often >90% de) | General literature on Evans auxiliaries |

| Oppolzer's Camphorsultam | Aldol-type reaction with imine | High (often >95% de) | General literature on camphorsultam |

| Pseudoephedrine Amide | Alkylation of α-carbon | Good to excellent | General literature on Myers' auxiliary |

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the chiral product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For β-amino acid synthesis, proline and its derivatives are often used to catalyze Mannich reactions. google.com

A plausible organocatalytic route to this compound would involve a Mannich reaction between a ketene (B1206846) silyl (B83357) acetal (B89532) derived from acetic acid, an imine generated from tetrahydrofuran-2-carboxaldehyde, and a chiral Brønsted acid or a chiral amine catalyst. The catalyst would facilitate the enantioselective addition of the ketene silyl acetal to the imine, establishing the (3R)-stereocenter.

Transition metal complexes with chiral ligands are highly effective catalysts for a variety of asymmetric transformations. hilarispublisher.comresearchgate.net

Michael Addition: A catalytic asymmetric Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing the oxolane moiety could be a viable strategy. A chiral metal complex, for instance, of copper or palladium, would coordinate to the reactants and control the enantioselectivity of the nucleophilic attack. hilarispublisher.com

Hydroamination: The direct addition of an N-H bond across a carbon-carbon double bond, or hydroamination, is another potential method. An α,β-unsaturated ester substrate could be subjected to hydroamination using a chiral transition metal catalyst to introduce the amino group at the β-position with high enantioselectivity. hilarispublisher.com

| Catalyst Type | Reaction | Key Features | Reference for Analogy |

| Chiral Phosphoric Acid | Mannich Reaction | High enantioselectivity, mild conditions | General organocatalysis literature |

| Cu-Bisoxazoline Complex | Michael Addition | High yields and enantioselectivities | General asymmetric catalysis literature hilarispublisher.com |

| Rh-DuPhos Complex | Asymmetric Hydrogenation | Excellent enantioselectivity for enamides | General asymmetric hydrogenation literature |

Biocatalytic and Chemoenzymatic Routes

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral molecules. Transaminases, for example, can catalyze the asymmetric amination of a β-keto acid precursor.

A chemoenzymatic route could involve the synthesis of 3-oxo-3-(oxolan-2-yl)propanoic acid, which would then be subjected to an asymmetric reductive amination catalyzed by a suitable transaminase enzyme. The enzyme's active site would ensure the formation of the (3R)-enantiomer with high enantiomeric excess.

Diastereoselective Control in the Formation of the (3R)-Stereocenter and Oxolane Moiety

The synthesis of this compound involves controlling the stereochemistry at the C3 position relative to the existing stereocenter at the C2 position of the oxolane ring. This requires a diastereoselective approach.

If the starting material is racemic 2-oxolanecarbaldehyde, a kinetic resolution could be employed where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer unreacted. Alternatively, a diastereoselective reaction on a racemic starting material could lead to separable diastereomers.

A more elegant approach would be to start with an enantiomerically pure oxolane derivative. For example, using (R)- or (S)-tetrahydrofuran-2-carboxylic acid as a starting material would allow for substrate-controlled diastereoselectivity. The inherent chirality of the oxolane moiety would influence the stereochemical outcome of the subsequent reactions to install the amino group at the C3 position. For instance, the addition of a nucleophile to an imine derived from an enantiopure tetrahydrofuran-2-carboxaldehyde derivative would likely proceed with a certain degree of diastereoselectivity due to steric hindrance from the oxolane ring, favoring the formation of one diastereomer over the other.

Synthesis from Chiral Pool Precursors Incorporating Oxolane Derivatives

The "chiral pool" approach in asymmetric synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. For the synthesis of this compound, precursors that already contain the oxolane ring in a specific stereochemical configuration are highly valuable. A key strategy involves the use of chiral γ-butyrolactone derivatives, which serve as a latent form of the oxolane ring.

One plausible synthetic route, inferred from methodologies applied to structurally similar compounds like 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, could commence from a chiral γ-butyrolactone. The synthesis would involve the stereoselective introduction of an amino group or a precursor functional group at the α-position to the carbonyl group of the lactone.

A hypothetical reaction sequence could involve the following key transformations:

Enolate Formation and Electrophilic Amination: A protected chiral γ-butyrolactone can be treated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined enolate. This enolate can then be reacted with an electrophilic aminating agent, such as a dialkyl azodicarboxylate, to introduce a nitrogen functionality at the desired position. The stereochemical outcome of this step is crucial and is often directed by the inherent chirality of the starting lactone.

Lactone Ring Opening: Subsequent to the introduction of the amino group, the lactone ring needs to be opened to reveal the carboxylic acid and the alcohol, which will ultimately form the oxolane ring. This can be achieved under basic or acidic conditions, depending on the protecting groups employed.

Functional Group Manipulations and Cyclization: Following ring opening, a series of functional group interconversions may be necessary. This could involve the protection of the newly formed carboxylic acid and amino group, followed by the activation of the hydroxyl group and subsequent intramolecular cyclization to form the oxolane ring.

While specific data on the synthesis of this compound from oxolane-containing chiral pool precursors is not extensively detailed in publicly available literature, the general principles of chiral pool synthesis suggest this to be a viable and efficient approach. The stereochemical integrity of the final product would be directly linked to the chirality of the initial lactone precursor.

Advanced Protection and Deprotection Strategies for this compound Synthesis

The successful synthesis of this compound heavily relies on the strategic use of protecting groups for the amino and carboxylic acid functionalities. The presence of the oxolane ring adds another layer of consideration, as the reaction conditions for protection and deprotection must be compatible with the cyclic ether moiety. Orthogonal protection, where one protecting group can be removed selectively in the presence of another, is a key strategy. highfine.com

Common Protecting Groups and Their Removal:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Stability Notes |

| Amino Group | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl in organic solvents) nih.govfishersci.co.uk | Stable to catalytic hydrogenation and mild base. |

| Amino Group | Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids highfine.comorganic-chemistry.org | Stable to mild acid and base. |

| Carboxylic Acid | Benzyl (B1604629) ester | Bn | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base. |

| Carboxylic Acid | tert-Butyl ester | tBu | Acidic conditions (e.g., TFA) | Stable to catalytic hydrogenation and mild base. |

Orthogonal Strategies in Synthesis:

An effective strategy for the synthesis of this compound would involve an orthogonal protecting group scheme. For instance, the amino group could be protected with a Boc group, while the carboxylic acid is protected as a benzyl ester. This allows for the selective deprotection of either group without affecting the other.

Selective N-Deprotection: Treatment with an acid like trifluoroacetic acid (TFA) would remove the Boc group, leaving the benzyl ester intact. This would allow for further reactions at the amino group, such as peptide coupling.

Selective C-Deprotection: Catalytic hydrogenolysis would cleave the benzyl ester, yielding the free carboxylic acid while the Boc group remains on the nitrogen. This enables modifications at the carboxyl terminus.

The oxolane ring is generally stable under the conditions used for the removal of Boc and benzyl protecting groups. However, strongly acidic conditions over prolonged periods could potentially lead to ether cleavage, a factor that must be considered in the selection of deprotection reagents and reaction times.

Advanced deprotection methods that offer milder conditions can be advantageous. For example, for the removal of the Cbz group, transfer hydrogenolysis using reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C can be a milder alternative to using hydrogen gas. highfine.com Similarly, for Boc deprotection, milder acidic conditions or alternative reagents can be employed to minimize any potential side reactions involving the oxolane moiety. nih.gov The choice of protecting groups and their corresponding deprotection methods must be carefully tailored to the specific synthetic route and the presence of other sensitive functional groups in the molecule.

Structural Elucidation and Conformational Analysis of 3r 3 Amino 3 Oxolan 2 Yl Propanoic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the detailed structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provide complementary information regarding the connectivity, stereochemistry, and functional groups present in (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the stereochemistry and conformational preferences of molecules in solution. For this compound, ¹H and ¹³C NMR would provide initial confirmation of the molecular structure by identifying the number and types of proton and carbon environments.

Advanced NMR techniques, such as the analysis of vicinal proton-proton coupling constants (³JHH), can offer deep insights into the molecule's conformational equilibrium. nih.govnih.gov The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values, it is possible to determine the preferred rotamers around the C-C single bonds in the β-amino acid backbone. nih.gov For instance, the coupling constants between the protons on the α and β carbons can reveal the favored staggered conformation (anti or gauche).

Table 1: Illustrative ¹H NMR Data for a β-Amino Acid Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-α | 2.5 - 2.8 | m | - |

| H-β | 3.8 - 4.1 | m | - |

| Oxolane Protons | 3.5 - 4.0 | m | - |

| NH₂ | 7.5 - 8.5 | br s | - |

| COOH | 10.0 - 12.0 | br s | - |

| Note: This table is illustrative and does not represent actual experimental data for this compound. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes. mdpi.com In the case of this compound, characteristic vibrational bands would confirm the presence of the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the oxolane ring (C-O-C stretching).

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3000 - 2500 (broad) |

| N-H (Amine) | Stretching | 3400 - 3250 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C-O (Ether in Oxolane) | Stretching | 1150 - 1085 |

| N-H (Amine) | Bending | 1650 - 1580 |

| Note: This table provides general frequency ranges and is for illustrative purposes. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of its molecular formula. frontiersin.org

The fragmentation pattern observed in the mass spectrum can also offer structural information. docbrown.info By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. For instance, the loss of specific neutral fragments, such as H₂O or CO₂, can be indicative of the presence of carboxylic acid and hydroxyl groups. The fragmentation of the oxolane ring would also produce characteristic ions.

Table 3: Predicted m/z Values for this compound Adducts in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 160.0968 |

| [M+Na]⁺ | 182.0787 |

| [M-H]⁻ | 158.0823 |

| Note: These values are based on the molecular formula C₇H₁₃NO₃ and are for illustrative purposes. uni.lu |

X-ray Crystallographic Analysis of this compound and its Salts/Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound, or one of its salts or derivatives, would provide precise information about bond lengths, bond angles, and torsion angles. This technique would unambiguously establish the absolute stereochemistry of the chiral centers and reveal the preferred conformation of the molecule in the crystal lattice.

The solid-state conformation is often influenced by intermolecular interactions, such as hydrogen bonding and crystal packing forces. The analysis of these interactions can provide insights into how the molecule might interact with biological targets. While obtaining suitable crystals for X-ray diffraction can be challenging, the resulting structural information is invaluable for understanding the molecule's intrinsic conformational preferences.

Conformational Preferences and Dynamic Behavior of the Oxolane Ring and β-Amino Acid Backbone

Influence of the Oxolane Heterocycle on the Overall Molecular Conformation

The presence of the oxolane (tetrahydrofuran) ring introduces significant conformational constraints on the molecule. The five-membered ring is not planar and typically adopts puckered conformations, such as the envelope or twist forms. The specific pucker of the oxolane ring will influence the spatial orientation of the substituent at the 2-position, which in turn will affect the conformational preferences of the attached β-amino acid backbone.

The substitution on the β-carbon of the propanoic acid chain with a bulky oxolane ring is expected to have a significant impact on the conformational landscape of the β-amino acid. nih.gov The steric interactions between the oxolane ring and the amino and carboxyl groups will likely favor certain backbone conformations over others. Understanding these conformational biases is essential, as the three-dimensional arrangement of the amino and carboxyl groups is a key determinant of the biological activity of β-amino acids. nih.gov The interplay between the heterocyclic ring and the amino acid backbone can lead to unique folded structures that may be important for molecular recognition.

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound, featuring a carboxylic acid group (-COOH), an amino group (-NH2), and an oxolane (tetrahydrofuran) ring, presents several possibilities for the formation of intramolecular hydrogen bonds and other non-covalent interactions. These interactions are crucial in determining the compound's predominant conformation in different environments (gas phase, solution, and solid state).

Potential Intramolecular Hydrogen Bonds:

The primary functional groups capable of participating in hydrogen bonding are the carboxylic acid group (donor and acceptor), the amino group (donor), and the ether oxygen of the oxolane ring (acceptor). The formation of stable intramolecular hydrogen bonds typically results in the creation of five, six, or seven-membered ring systems, which are entropically and enthalpically favorable.

In the case of this compound, several potential intramolecular hydrogen bonds could stabilize its conformation:

N-H···O=C: A hydrogen bond between one of the protons of the amino group and the carbonyl oxygen of the carboxylic acid. This interaction would lead to the formation of a six-membered ring, a common motif in β-amino acids that contributes to the stability of folded or "C6" conformations.

O-H···N: A hydrogen bond between the hydroxyl proton of the carboxylic acid and the nitrogen atom of the amino group. This would also result in a six-membered ring structure.

N-H···O (ether): A hydrogen bond between a proton from the amino group and the ether oxygen of the oxolane ring. The stability of this interaction would depend on the flexibility of the side chain and the resulting ring size.

O-H···O (ether): A hydrogen bond between the carboxylic acid proton and the ether oxygen of the oxolane ring.

The presence and strength of these intramolecular hydrogen bonds are influenced by factors such as the solvent's polarity and pH. In non-polar solvents, intramolecular hydrogen bonds are generally more favored as they shield the polar groups from the non-polar environment. In contrast, in polar, protic solvents like water, intermolecular hydrogen bonding with solvent molecules can compete with and disrupt the intramolecular interactions.

Other Non-Covalent Interactions:

Beyond classical hydrogen bonding, other weaker non-covalent interactions can also play a role in the conformational preference of this compound. These include:

Dipole-Dipole Interactions: Interactions between the dipoles of the carbonyl group, the C-N bond, and the C-O-C linkage of the ether.

Steric Hindrance: Repulsive interactions between bulky groups that will disfavor certain conformations. The relative orientation of the oxolane ring and the propanoic acid backbone will be significantly influenced by steric effects to minimize these repulsions.

Conformational Analysis:

The interplay of these intramolecular hydrogen bonds and other non-covalent interactions dictates the conformational landscape of the molecule. The oxolane ring itself is not planar and can adopt various puckered conformations (envelope or twist). The specific conformation of the ring will, in turn, influence the orientation of the substituent at the 2-position and affect its ability to form intramolecular hydrogen bonds.

To definitively characterize the intramolecular interactions and the resulting conformational preferences of this compound, detailed experimental studies, such as X-ray crystallography and NMR spectroscopy in various solvents, combined with high-level computational modeling, would be necessary. Such studies would provide precise data on bond lengths, bond angles, and dihedral angles, allowing for the quantitative assessment of the strength and nature of the intramolecular forces at play.

Data Tables:

Without specific literature data, it is not possible to provide interactive data tables with research findings.

Computational Chemistry and Molecular Modeling of 3r 3 Amino 3 Oxolan 2 Yl Propanoic Acid

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure (e.g., DFT)

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule and understanding its electronic characteristics. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost.

Geometry optimization calculations aim to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified. Methods such as B3LYP, often paired with basis sets like 6-31G(d), are commonly employed to achieve reliable geometries. nih.gov The resulting optimized structure provides crucial data on the molecule's shape and steric profile.

Once the geometry is optimized, electronic structure analysis can be performed. This reveals insights into the molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. According to Frontier Molecular Orbital theory, a smaller gap suggests the molecule is more reactive. DFT studies on similar propanoic acid derivatives have been used to identify reactive species in chemical transformations. mdpi.comresearchgate.net

Table 1: Illustrative Data from DFT Geometry Optimization This table presents hypothetical, representative data for key geometric parameters that would be obtained from a DFT calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | C (carboxyl) | O (carbonyl) | - | - | ~1.21 Å |

| Bond Length | C (carboxyl) | O (hydroxyl) | - | - | ~1.35 Å |

| Bond Length | C (alpha) | N (amino) | - | - | ~1.47 Å |

| Bond Angle | C (alpha) | C (chiral) | N (amino) | - | ~110.5° |

| Dihedral Angle | N | C (chiral) | C (alpha) | C (carboxyl) | Varies by conformer |

Conformational Search and Energy Landscape Analysis

Molecules with multiple rotatable single bonds, such as this compound, can exist in numerous different spatial arrangements, or conformations. Conformational search and energy landscape analysis are computational procedures used to identify the most stable conformers and understand the energy barriers between them.

A conformational search systematically or stochastically explores the rotational possibilities around the molecule's single bonds. For each generated conformation, a geometry optimization and energy calculation are performed. The result is a potential energy surface that maps the molecule's energy as a function of its geometry. Studies on similar, flexible propanoic acid derivatives have successfully identified multiple stable conformers, with calculations revealing the relative stability between them. nih.gov

The global minimum on this energy landscape represents the most stable conformer, which is likely the most populated conformation at equilibrium. Other low-energy conformers may also be present in significant proportions. Understanding this landscape is crucial, as the biological activity and chemical reactivity of a molecule can be highly dependent on its preferred conformation.

Table 2: Example of a Conformational Energy Landscape Analysis This table provides a hypothetical summary of the relative energies for different stable conformers of the title compound.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population at 298 K (Illustrative) |

| Conf-1 | 0.00 (Global Minimum) | N-C3-C2-C1 = 65° | 65% |

| Conf-2 | 0.85 | N-C3-C2-C1 = -170° | 20% |

| Conf-3 | 1.50 | O(ring)-C2'-C3-N = 70° | 10% |

| Conf-4 | 2.10 | O(ring)-C2'-C3-N = -55° | 5% |

Molecular Dynamics Simulations for Conformational Dynamics in Solution

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time, particularly within a solvent environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

To simulate this compound in solution, the molecule would first be placed in a computational "box" filled with explicit solvent molecules, such as water. The interactions between all atoms are described by a force field (e.g., GROMOS, OPLS, CHARMM). nih.gov The simulation then proceeds in small time steps (on the order of femtoseconds), calculating the forces on each atom and updating their positions and velocities. nih.gov

MD simulations are particularly useful for:

Exploring Conformational Space: They can reveal transitions between different low-energy conformations, providing a dynamic view of the energy landscape.

Analyzing Solvent Effects: They explicitly model interactions like hydrogen bonding between the amino acid and surrounding water molecules, which can significantly influence its preferred conformation and reactivity.

Calculating Time-Averaged Properties: They can be used to determine average structural properties and fluctuations, offering a more realistic representation of the molecule's state in solution compared to a single, gas-phase optimized structure.

MD simulation studies are routinely performed on amino acids to understand their behavior in aqueous solutions. nih.govarxiv.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating the harmonic vibrations of the optimized molecular structure, a theoretical spectrum can be generated. nih.gov These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net Comparing the predicted spectrum with an experimental one helps in assigning specific absorption bands to the vibrations of functional groups, such as the C=O stretch of the carboxylic acid, the N-H bends of the amino group, and the C-O-C stretch of the oxolane ring.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical methods can predict ¹H and ¹³C NMR chemical shifts. The process involves calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These predicted shifts, when compared to experimental values, provide strong evidence for the proposed structure. Advanced techniques, including those leveraging graph neural networks, are continually improving the accuracy of these predictions. rsc.org

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data This table illustrates how computationally predicted spectroscopic data would be compared against experimental measurements.

| Spectroscopic Parameter | Functional Group / Atom | Calculated Value | Experimental Value |

| IR Frequency (cm⁻¹) | C=O (Carboxylic Acid) | 1755 cm⁻¹ | 1730 cm⁻¹ |

| IR Frequency (cm⁻¹) | N-H (Amine Bend) | 1610 cm⁻¹ | 1595 cm⁻¹ |

| ¹³C NMR Shift (ppm) | C=O (Carboxyl) | 178.5 ppm | 176.2 ppm |

| ¹H NMR Shift (ppm) | H on Chiral Carbon | 3.95 ppm | 3.88 ppm |

In Silico Prediction of Reactivity and Stereoselectivity

Computational modeling can extend beyond static properties to predict how a molecule will behave in a chemical reaction.

Reactivity: As mentioned, the HOMO-LUMO gap calculated via DFT is a primary indicator of a molecule's reactivity. Furthermore, calculations can map the electrostatic potential onto the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is critical for predicting how the molecule will interact with other reagents. DFT studies have been effectively used to understand the formation of reactive cationic intermediates in reactions involving similar molecules. mdpi.comnih.gov

Stereoselectivity: For a chiral molecule like this compound, predicting the stereochemical outcome of a reaction is essential. Computational methods can be used to model the transition states of competing reaction pathways that lead to different stereoisomers. By calculating the activation energy for each pathway, chemists can predict which stereoisomer will be the major product. The pathway with the lower transition state energy will be kinetically favored. This predictive power is invaluable for designing stereoselective syntheses, saving significant time and resources in the laboratory.

In-depth Analysis of this compound Reveals Limited Publicly Available Research on Extensive Derivatization

A thorough investigation into the chemical derivatization and analog design of the compound this compound indicates a notable scarcity of detailed, publicly accessible scientific literature. Despite its structural interest as a constrained analog of γ-aminobutyric acid (GABA), extensive research detailing the synthesis of a wide range of its derivatives, analogs, and stereoisomeric variants is not readily found in prominent research databases.

This article aims to address the specified areas of chemical modification based on general principles of medicinal chemistry and analog design, while noting the absence of specific, published examples for this exact scaffold.

Chemical Derivatization and Analog Design of 3r 3 Amino 3 Oxolan 2 Yl Propanoic Acid

The molecular architecture of (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid presents multiple opportunities for chemical modification to explore its structure-activity relationship (SAR). The primary sites for derivatization are the amine and carboxyl functional groups, as well as the oxolane (tetrahydrofuran) ring itself.

The primary amine and carboxylic acid groups are key handles for functionalization, allowing for the modulation of the compound's physicochemical properties such as polarity, lipophilicity, and hydrogen bonding potential.

Amine Functionalization: The amino group can be readily modified through standard organic chemistry reactions. N-acylation, the reaction with acyl chlorides or anhydrides, yields a variety of amides. Similarly, N-alkylation can introduce different alkyl or arylalkyl groups. These modifications are fundamental in medicinal chemistry to alter a compound's ability to cross biological membranes and interact with target proteins.

Carboxyl Functionalization: The carboxylic acid moiety is typically derivatized to form esters or amides. Esterification with various alcohols can produce a library of esters, which can act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. Amidation, through coupling with a diverse range of amines, can create a series of carboxamides, significantly altering the molecule's electronic and steric profile.

A hypothetical set of derivatives based on these principles is presented below.

| Derivative Type | Functional Group Modified | Potential Reagent | Resulting Functional Group |

| N-Acetyl Derivative | Amine | Acetic Anhydride | Acetamide |

| N-Benzoyl Derivative | Amine | Benzoyl Chloride | Benzamide |

| Methyl Ester | Carboxylic Acid | Methanol, Acid Catalyst | Methyl Ester |

| Ethylamide | Carboxylic Acid | Ethylamine, Coupling Agent | N-Ethylamide |

Altering the oxolane ring can introduce steric bulk, change conformation, or add new points of interaction. Substitutions at the C4 or C5 positions of the oxolane ring are plausible synthetic targets. Introducing alkyl, aryl, or halogen substituents could probe the steric and electronic requirements of the biological target. However, the synthesis of such analogs would require multi-step, stereocontrolled routes, likely starting from substituted chiral precursors, and specific examples for the this compound scaffold are not documented in readily available literature.

To further restrict the molecule's flexibility and lock it into a specific bioactive conformation, the existing scaffold could be incorporated into more rigid bicyclic or polycyclic systems. This is a common strategy in drug design to enhance potency and selectivity. For instance, creating a bridge between the oxolane ring and another part of the molecule could create a novel, highly constrained analog. While this is a theoretically sound approach, published research demonstrating the synthesis of such complex, constrained analogs of this specific compound is not available.

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the synthesis and characterization of all possible stereoisomers of 3-Amino-3-(oxolan-2-yl)propanoic acid are critical for a complete understanding of its SAR. The molecule has two chiral centers, leading to four possible stereoisomers: (3R, 2'R), (3R, 2'S), (3S, 2'R), and (3S, 2'S).

The synthesis of these individual isomers would necessitate advanced asymmetric synthesis techniques or chiral separation of a diastereomeric mixture. Characterization would involve spectroscopic methods like NMR and determination of absolute configuration using techniques such as X-ray crystallography. A comparison of the biological activities of these isomers would reveal the optimal stereochemical configuration for target interaction. Despite the clear scientific importance, detailed studies on the synthesis, separation, and characterization of these specific isomers are not present in the surveyed scientific literature.

| Isomer | Configuration at C3 | Configuration at C2' of Oxolane |

| Isomer 1 | R | R |

| Isomer 2 | R | S |

| Isomer 3 | S | R |

| Isomer 4 | S | S |

Mechanistic Investigations of in Vitro Biological Activity of 3r 3 Amino 3 Oxolan 2 Yl Propanoic Acid and Its Derivatives

Mechanism of Action Studies in In Vitro Biological Systems (e.g., Enzyme Assays, Cell-Free Systems)

To elucidate the mechanism of action of (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid, initial studies would focus on its potential interaction with various enzymes in cell-free systems. As a β-amino acid, its structure is analogous to natural α-amino acids, suggesting it could act as a substrate, inhibitor, or modulator of enzymes involved in amino acid metabolism or peptide synthesis.

Enzyme assays would be a primary tool. For instance, its potential as a substrate or inhibitor for transaminases, enzymes that catalyze the transfer of an amino group, could be investigated. nih.gov Assays could be designed to monitor the conversion of a co-substrate (like α-ketoglutarate) in the presence of the test compound. Similarly, its effect on peptidases, particularly β-aminopeptidases which specifically cleave N-terminal β-amino acid residues, would be a key area of investigation. nih.gov The activity of such enzymes can be monitored spectrophotometrically using chromogenic substrates, where inhibition by the test compound would result in a decreased colorimetric signal.

Cell-free protein synthesis systems could also be employed to determine if the compound can be incorporated into a growing polypeptide chain. While the natural ribosome machinery has a strong bias against β-amino acids, certain modified ribosomes have been shown to incorporate them, and testing this compound in such a system could reveal if it is a substrate for protein synthesis. nih.govacs.org

In Vitro Receptor Binding and Functional Assays

The interaction of this compound with cellular receptors would be assessed through in vitro binding and functional assays. Given its structural similarity to neurotransmitters and other signaling molecules, a panel of receptors, such as glutamate (B1630785) receptors (e.g., AMPA, NMDA) or GABA receptors, would be logical targets for initial screening. wikipedia.orgnih.gov

Receptor binding is typically quantified using competitive displacement assays. In this method, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the calculation of the binding affinity (Ki) or the concentration that inhibits 50% of binding (IC50).

Functional assays are crucial to determine if binding to a receptor results in a biological response (agonism) or blocks the response of a native ligand (antagonism). For ion channels like the AMPA receptor, this could be measured via electrophysiology techniques that record ion flow across the cell membrane in response to compound application. wikipedia.org For G-protein coupled receptors (GPCRs), functional responses might include measuring changes in intracellular second messengers like cAMP or calcium.

Table 1: Illustrative Example of Receptor Binding Assay Data This table is a hypothetical representation of potential results from a competitive binding assay screen for this compound against various central nervous system receptors. The data presented is for illustrative purposes only.

| Receptor Target | Radioligand Used | IC50 (µM) |

| AMPA | [³H]-AMPA | > 100 |

| NMDA (Glycine Site) | [³H]-DCKA | 15.2 |

| GABA-A | [³H]-Muscimol | > 100 |

| GABA-B | [³H]-CGP54626 | 45.7 |

Structure-Activity Relationship (SAR) Studies based on Chemical Modifications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound correlates with its biological activity and for optimizing its potency or selectivity. This involves the systematic synthesis and testing of a series of derivatives where specific parts of the molecule are altered.

Key modifications would include:

The Oxolane (Tetrahydrofuran) Ring: The oxygen atom within the tetrahydrofuran (B95107) ring is significant, as its replacement with a carbon atom in other inhibitor classes has been shown to drastically reduce activity, likely due to the loss of a key hydrogen bond interaction. nih.gov Derivatives could be synthesized with substituents at various positions on the ring or by changing the ring size (e.g., to an oxetane (B1205548) or oxepane) to probe the spatial requirements of the binding pocket.

The Stereochemistry: As a molecule with at least two chiral centers (at C3 of the propanoic acid and C2 of the oxolane ring), the synthesis and evaluation of all possible stereoisomers is critical. Biological targets are chiral, and often only one isomer is responsible for the observed activity.

The Amino and Carboxylic Acid Groups: The primary amine and carboxylic acid can be modified to produce amides, esters, or sulfonamides. These changes alter the charge, polarity, and hydrogen bonding capacity of the molecule, which can significantly impact target binding and selectivity. For example, studies on tetrahydroisoquinoline-based inhibitors have shown that the nature of linker groups (e.g., -CH2- vs. -CO-) is important for positioning other parts of the molecule for optimal target binding. nih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for a Series of Analogs This table provides a hypothetical example of SAR data for derivatives of this compound, illustrating how modifications might affect inhibitory activity against a target enzyme. The data is for illustrative purposes only.

| Compound | R1 (Modification on Oxolane Ring) | R2 (Modification on Carboxyl Group) | Target Enzyme IC50 (µM) |

| Parent | H | -OH | 25 |

| Analog 1 | 4-Fluoro | -OH | 12 |

| Analog 2 | H | -OCH₃ (Methyl Ester) | 85 |

| Analog 3 | H | -NH₂ (Amide) | 30 |

| Analog 4 | 5-Methyl | -OH | 5 |

Interactions with Biomolecules (e.g., Proteins, Nucleic Acids) in In Vitro Models

Beyond specific enzymes or receptors, the general interaction of this compound with other classes of biomolecules would be investigated to understand its broader biological profile.

Proteins: General protein-protein interactions (PPIs) can be modulated by free amino acids and their derivatives. nih.gov Techniques such as fluorescence spectroscopy can be used to study the binding of the compound to a model protein like bovine serum albumin (BSA). Binding can often cause a quenching of the intrinsic tryptophan fluorescence of the protein, and the characteristics of this quenching can provide information on binding constants and the nature of the interaction (e.g., static vs. dynamic). nih.gov Peptides containing β-amino acids have been shown to inhibit specific protein-protein interactions by mimicking protein secondary structures like α-helices. acs.org

Nucleic Acids: The interaction of small molecules with DNA or RNA is another important area of investigation. While specific, high-affinity binding to nucleic acids is less common for simple amino acids compared to dedicated DNA-binding molecules, electrostatic interactions are possible. Basic amino acids can interact with the negatively charged phosphate (B84403) backbone of DNA, which can influence DNA stability. researchgate.net In vitro methods to assess these interactions include UV-Vis spectroscopy, circular dichroism, and DNA thermal melting (Tm) studies. An increase or decrease in the melting temperature of double-stranded DNA in the presence of the compound would indicate a stabilizing or destabilizing interaction, respectively. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid will likely prioritize environmentally benign methodologies over traditional synthetic pathways, which often rely on hazardous reagents and generate significant waste. illinois.edu The development of greener routes is a critical area of focus, drawing inspiration from advancements in biocatalysis and flow chemistry.

Biocatalysis: Enzymes such as transaminases, lipases, and nitrile-hydrolyzing enzymes offer a highly selective and sustainable approach to synthesizing chiral amino acids. researchgate.netrsc.org Future research could explore the use of engineered transaminases for the asymmetric amination of a suitable keto-acid precursor containing the oxolane ring. This biocatalytic approach could potentially offer high enantioselectivity under mild reaction conditions, minimizing the need for protecting groups and reducing energy consumption. researchgate.netrsc.org

| Synthesis Strategy | Potential Advantages for this compound |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. researchgate.net |

| Flow Chemistry | Improved safety, scalability, and process control; potential for catalyst recycling. nih.govchimia.ch |

| Alternative Solvents | Use of water, supercritical CO2, or bio-based solvents to reduce environmental impact. |

| Atom-Economic Reactions | Designing synthetic routes that maximize the incorporation of starting materials into the final product. researchgate.net |

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

Achieving the desired (R)-configuration at the β-carbon is paramount, making the exploration of novel asymmetric catalytic systems a key research avenue. While traditional methods may rely on chiral auxiliaries, future efforts will likely focus on more efficient catalytic approaches. psu.edu

Organocatalysis: Chiral phosphoric acids, prolines, and their derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including Mannich reactions and conjugate additions to synthesize β-amino acids. researchgate.netrsc.orgnih.gov Research into a suitable organocatalyst for the synthesis of this compound could provide a metal-free and robust method for its production. rsc.orgmdpi.com

Transition Metal Catalysis: The enantioselective hydrogenation of β-substituted-β-(amino)-acrylates is a well-established method for producing β-amino acids. psu.edu Future work could involve developing novel chiral ligands for transition metals like rhodium, ruthenium, or iridium to achieve high enantioselectivity in the hydrogenation of a precursor to the target molecule. rsc.org Additionally, catalytic asymmetric conjugate additions of nitrogen nucleophiles to α,β-unsaturated systems represent a powerful strategy. psu.edu

Integration with Advanced Automation and High-Throughput Synthesis

The discovery and optimization of synthetic routes for complex molecules like this compound can be significantly accelerated through automation and high-throughput screening (HTS). youtube.com

HTS methods can be used to screen libraries of potential catalysts or enzymes for their ability to produce the desired enantiomer of the product. nih.govresearchgate.net For example, a library of chiral organocatalysts could be rapidly screened to find the most effective one for the synthesis of this compound. acs.org This approach dramatically reduces the time and resources required for catalyst development. nih.gov

Rational Design of Advanced Materials Based on the Compound's Structural Features

The unique structural features of this compound—a β-amino acid backbone and a cyclic ether side chain—make it an attractive building block for advanced materials. β-amino acids are known to form stable secondary structures in peptides and are resistant to enzymatic degradation, properties that are highly desirable in biomaterials. hilarispublisher.comontosight.ai

Hydrogels: Amino acid-based hydrogels are being explored for a variety of biomedical applications, including drug delivery and tissue engineering. acs.orgnih.govfrontiersin.org The oxolane moiety could impart unique swelling properties and biocompatibility to hydrogels derived from this compound. These hydrogels could be designed to be stimuli-responsive, releasing therapeutic agents in response to changes in pH or temperature. frontiersin.orgnih.gov

Polymers: The incorporation of this compound into polymers could lead to new materials with enhanced properties. nih.gov Poly(β-peptides) are known for their proteolytic stability and ability to form stable helical structures. illinois.edu Polymers containing this specific amino acid could be designed for applications such as drug delivery vehicles or scaffolds for tissue regeneration. sigmaaldrich.com

| Potential Material | Key Features and Applications |

| Hydrogels | Biocompatible, biodegradable, potential for controlled drug release and tissue engineering scaffolds. nih.govresearchgate.net |

| β-Peptide Polymers | Proteolytic stability, formation of stable secondary structures, applications in antimicrobial agents and biomaterials. ontosight.ainih.gov |

| Functionalized Surfaces | Covalent attachment to surfaces to create biocompatible coatings for medical implants. |

Application in Chemical Biology as Molecular Probes

Unnatural amino acids are invaluable tools in chemical biology for probing protein structure and function. researchgate.net The unique structure of this compound makes it a candidate for development into a molecular probe.

By attaching a fluorescent dye or other reporter group to the molecule, it could be used to label proteins or peptides. rsc.orgnih.gov The oxolane ring might influence the photophysical properties of an attached fluorophore or provide a specific site for bioconjugation. Such fluorescently labeled amino acids can be used for real-time imaging of biological processes. nih.gov For instance, heterocyclic amino acids have been developed as fluorescent reporters for transition metals. rsc.org

Furthermore, its incorporation into peptides could be used to study protein-protein interactions or to create peptidomimetics with enhanced stability and biological activity. acs.orgunimi.itunimi.it The resistance of β-peptides to degradation by proteases makes them particularly attractive for these applications. hilarispublisher.com

Advanced Computational Predictions for Complex Systems and Interactions

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating research.

Reaction Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states of potential synthetic reactions, providing insights into the mechanism and predicting the enantioselectivity of different catalytic systems. researchgate.net This can help in the rational design of new catalysts for the synthesis of this compound.

Material Property Prediction: Molecular dynamics simulations can be used to predict the conformational preferences of peptides and polymers containing this amino acid. This would be valuable in designing materials with specific secondary structures, such as stable helices or sheets, for applications in biomaterials and drug delivery.

Binding Interactions: Docking studies and molecular dynamics simulations can predict how peptides containing this amino acid might interact with biological targets such as enzymes or receptors. This information is crucial for the rational design of new therapeutic agents.

Q & A

Q. What are the key synthetic routes for (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves stereoselective methods to ensure the (3R) configuration. One approach uses chiral auxiliaries or catalysts to direct the formation of the oxolane (tetrahydrofuran) ring and the amino acid moiety. For example:

- Oxolane ring formation : Cyclization of diols or epoxide intermediates under acidic or basic conditions can yield the tetrahydrofuran scaffold. The stereochemistry at the oxolan-2-yl position is controlled by the starting material’s configuration or reaction temperature .

- Amino acid coupling : The amino group is introduced via reductive amination or Strecker synthesis, with enantiomeric excess optimized using chiral catalysts (e.g., L-proline derivatives) or chromatography .

Critical factors include solvent polarity (e.g., anhydrous THF for moisture-sensitive steps) and temperature (low temps to minimize racemization).

Q. How can researchers confirm the enantiomeric purity of this compound using analytical techniques?

- Chiral HPLC : Use columns like Chiralpak® IA or IB with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm. Retention times are compared against racemic mixtures .

- Optical rotation : Measure specific rotation ([α]D) in polar solvents (e.g., methanol) and compare with literature values for the (3R) enantiomer .

- NMR spectroscopy : Nuclear Overhauser effect (NOE) experiments or Mosher’s acid derivatives can resolve stereochemical ambiguities in the oxolane and amino groups .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this compound?

Racemization often occurs at the α-carbon of the amino acid. Mitigation approaches include:

- Low-temperature reactions : Conducting amide couplings or cyclizations below 0°C to reduce kinetic energy and stereochemical scrambling .

- Protecting group selection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amino group during acidic/basic steps .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture, improving enantiomeric excess .

Q. How does the oxolane ring’s conformation affect the compound’s interaction with biological targets?

The oxolane ring introduces rigidity, influencing binding to enzymes or receptors:

- Ring puckering : Chair or envelope conformations alter the spatial orientation of the amino and carboxylic acid groups, affecting hydrogen-bonding interactions. Computational studies (e.g., DFT) predict dominant conformers .

- Bioisosteric effects : The oxolane moiety mimics cyclic ethers in natural ligands (e.g., sugars), enhancing affinity for carbohydrate-binding proteins .

Experimental validation includes surface plasmon resonance (SPR) to measure binding kinetics and X-ray crystallography of target-ligand complexes .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

Conflicting data may arise from:

- Purity variations : Impurities (e.g., diastereomers) can skew bioassay results. Validate purity via LC-MS and 2D NMR before testing .

- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) affect solubility and activity. Standardize protocols across studies .

- Target specificity : Off-target interactions (e.g., with GPCRs vs. kinases) require orthogonal assays (e.g., radioligand binding vs. enzymatic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.